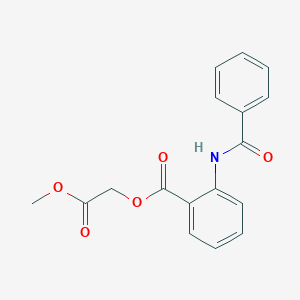

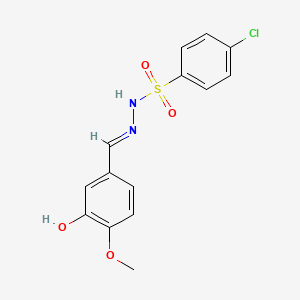

3-methoxy-N'-(2-thienylmethylene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-methoxy-N'-(2-thienylmethylene)benzohydrazide and similar compounds often involves the reaction of specific aldehydes with benzohydrazides in the presence of a solvent, such as methanol. For example, the synthesis of related compounds has been detailed through reactions that yield products with specific configurations and hydrogen bonding patterns (Cao, 2009), (Yu et al., 2013).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives, including 3-methoxy-N'-(2-thienylmethylene)benzohydrazide, typically features an E configuration around the C=N bond, with dihedral angles indicating the orientation of benzene rings and substituents. Crystal structure analyses reveal the importance of hydrogen bonds in stabilizing these molecules (Horkaew et al., 2011).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, leading to the synthesis of bioactive compounds. Their reactivity has been explored in the context of analgesic, antifungal, and antibacterial activities, as well as in the formation of complex molecular structures through condensation reactions (Raj et al., 2007).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as solvate formation, crystal packing, and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. Studies have detailed these aspects through X-ray crystallography and spectroscopic analyses (Zhu, 2011).

Chemical Properties Analysis

The chemical properties, including the antimicrobial and antiproliferative activities of benzohydrazide derivatives, highlight their potential in various applications. The influence of substituents on these properties has been a subject of research, indicating the role of molecular structure in determining activity (Shaikh, 2013).

Aplicaciones Científicas De Investigación

Antioxidant and α-Glucosidase Inhibitory Activities

- Methoxy-substituted benzohydrazide derivatives, including compounds similar to 3-methoxy-N'-(2-thienylmethylene)benzohydrazide, have been synthesized and characterized. These compounds were investigated for their antioxidant and α-glucosidase inhibitory activities. The study suggested that the methoxy substituent was not effective in enhancing bioactivity, highlighting the nuanced role of substituents in the biological activities of benzohydrazide derivatives (Patcharawadee Prachumrat et al., 2018).

Crystal Structure and Molecular Interactions

- Investigations on the crystal structure of methoxy-substituted benzohydrazide compounds reveal intricate details about their molecular conformation and interactions. For instance, the dihedral angle between benzene rings and the orientation of methoxy groups influence the packing and stability of these compounds in the crystalline state. These structural insights are crucial for understanding the reactivity and potential applications of benzohydrazides in material science and drug design (Guo-Biao Cao, 2009).

Covalent Organic Frameworks (COFs) with Hydrazone Linkages

- The synthesis of covalent organic frameworks (COFs) using hydrazone linkages, including those derived from benzohydrazide compounds, demonstrates the utility of these materials in creating porous structures. These COFs exhibit excellent chemical and thermal stability, expanding the scope of applications for benzohydrazide derivatives in materials science, particularly for storage, separation, and catalysis applications (F. Uribe-Romo et al., 2011).

Biological Activities of Benzohydrazide Derivatives

- Novel benzohydrazide derivatives, including those with methoxy groups, have been evaluated for their analgesic, antifungal, antibacterial, and antiproliferative activities. This research underlines the potential of benzohydrazide compounds in medicinal chemistry, with certain derivatives showing promising biological activities (K. K. V. Raj et al., 2007).

Schiff Base Compounds with Antioxidant and DNA Binding Activities

- Schiff base compounds derived from benzohydrazide and their tautomers have been synthesized and characterized for their antioxidant behavior and DNA binding capabilities. This study highlights the versatility of benzohydrazide derivatives in developing compounds with significant biological activities, including interactions with DNA and potential applications in drug discovery (Ahmed Taki Eddine Ardjani & S. Mekelleche, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-17-11-5-2-4-10(8-11)13(16)15-14-9-12-6-3-7-18-12/h2-9H,1H3,(H,15,16)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJQEIODKFFLDI-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NN=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5510584.png)

![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)

![(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol](/img/structure/B5510611.png)

![4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510615.png)

![2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5510622.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)